5-methyl-3-(3-methylbutyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Pyrrolo[3,2-d]pyrimidines, or 9-deazapurines, are heterocyclic compounds structurally analogous to purine nucleobases but modified to enhance pharmacological properties such as bioavailability and target specificity . The compound 5-methyl-3-(3-methylbutyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one features a unique substitution pattern:
- N3: 3-Methylbutyl group, enhancing lipophilicity and membrane permeability.
- C7: Phenyl substituent, which may modulate DNA intercalation or protein interactions.
- N5: Hydrogen-bond donor, critical for mimicking purine interactions with enzymes like dihydrofolate reductase (DHFR) .
This compound is part of a broader class investigated for anticancer activity, with substitutions at N5, C7, and other positions shown to optimize antiproliferative effects and reduce toxicity .
Properties
IUPAC Name |
5-methyl-3-(3-methylbutyl)-2-[(4-methylphenyl)methylsulfanyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS/c1-18(2)14-15-29-25(30)24-23(22(16-28(24)4)21-8-6-5-7-9-21)27-26(29)31-17-20-12-10-19(3)11-13-20/h5-13,16,18H,14-15,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGDBWAULQDBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-3-(3-methylbutyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 342.56 g/mol. The presence of the methyl and phenyl groups suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that such compounds induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The presence of the sulfanyl group in the structure suggests potential antimicrobial properties. Compounds containing sulfur have been reported to exhibit antibacterial and antifungal activities. A comparative study on related compounds found that modifications in the phenyl ring significantly affect their antimicrobial potency .
Neuroprotective Effects
Emerging evidence suggests that pyrrolo[3,2-d]pyrimidine derivatives may possess neuroprotective properties. These compounds potentially modulate neurotransmitter systems and exhibit antioxidant effects, which could be beneficial in neurodegenerative disorders .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interaction with G protein-coupled receptors (GPCRs) may underlie some neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties could mitigate oxidative damage in cells.
Case Studies and Research Findings
- Anticancer Study : A study published in Cancer Letters evaluated the effects of a related compound on colon cancer cells. The compound induced apoptosis and inhibited tumor growth in xenograft models .
- Antimicrobial Evaluation : In a comparative analysis published in Journal of Medicinal Chemistry, various derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that specific modifications enhanced antimicrobial activity significantly .
- Neuroprotection Research : A recent investigation highlighted the neuroprotective effects of pyrrolo[3,2-d]pyrimidine analogs in models of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function .
Comparison with Similar Compounds
Table 2: Antiproliferative Activity and Transport Selectivity
- FR vs. RFC Selectivity : The target compound’s 4-methylbenzylsulfanyl group may enhance folate receptor (FR) specificity over RFC, similar to other pyrrolo[3,2-d]pyrimidines (FRα/β selectivity >10-fold vs. RFC) .
- Mechanistic Divergence : Unlike classic antifolates (MTX, PMX), which inhibit DHFR, the target compound correlates with DNA alkylators/groove binders in COMPARE analysis, suggesting a distinct mechanism .
Toxicity and Pharmacokinetics
- Unsubstituted Halogenated Analogues : Exhibit potent activity (EC50 0.014 μM) but high toxicity (MTD 5 mg/kg) due to rapid metabolism .
- N5-Substituted Derivatives : Slower metabolism (plasma half-life 32.7 minutes) and lower toxicity (MTD 40 mg/kg) while retaining efficacy, indicating improved therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
